1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18826691
InChI: InChI=1S/C8H5Cl2F3/c1-2-3-4(9)5(10)7(12)8(13)6(3)11/h2H2,1H3
SMILES:
Molecular Formula: C8H5Cl2F3
Molecular Weight: 229.02 g/mol

1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene

CAS No.:

Cat. No.: VC18826691

Molecular Formula: C8H5Cl2F3

Molecular Weight: 229.02 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene -

Specification

Molecular Formula C8H5Cl2F3
Molecular Weight 229.02 g/mol
IUPAC Name 1,2-dichloro-3-ethyl-4,5,6-trifluorobenzene
Standard InChI InChI=1S/C8H5Cl2F3/c1-2-3-4(9)5(10)7(12)8(13)6(3)11/h2H2,1H3
Standard InChI Key RPDQGHMXOQYAIZ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=C(C(=C1Cl)Cl)F)F)F

Introduction

1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene is a complex aromatic compound featuring both chlorine and fluorine substituents on a benzene ring, along with an ethyl group. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 239.06 g/mol. This compound belongs to the class of halogenated aromatic hydrocarbons, which are significant in industrial applications due to their stability and reactivity.

Chemical Reactions and Reactivity

This compound participates in various chemical reactions typical of halogenated compounds. The electron-withdrawing effects of both chlorine and fluorine atoms can stabilize intermediates formed during substitution reactions, influencing its reactivity as an electrophile or nucleophile in organic synthesis.

Applications and Research Findings

1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene finds applications in several scientific fields, including organic synthesis and material science. Its unique electronic properties may lead to different reactivity patterns and biological activities compared to its analogs.

Field of ApplicationPotential Use
Organic SynthesisIntermediate in complex reactions
Material ScienceDevelopment of new materials with specific properties

Comparison with Similar Compounds

Several compounds share structural similarities with 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene. Notable examples include:

Compound NameMolecular FormulaUnique Features
1,2-DichlorobenzeneC6H4Cl2Simple dichlorinated structure without fluorines
1-Chloro-2-fluoro-4-methylbenzeneC7H6ClFContains a methyl group instead of ethyl
2-Chloro-3-fluoroanilineC6H5ClFN2Aniline derivative with one chlorine and one fluorine
1-Fluoro-2-chlorobenzeneC6H4ClFContains only one fluorine and one chlorine

The distinct combination of both chlorinated and trifluorinated groups along with an ethyl substituent sets 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene apart from these similar compounds.

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